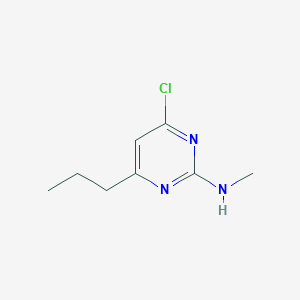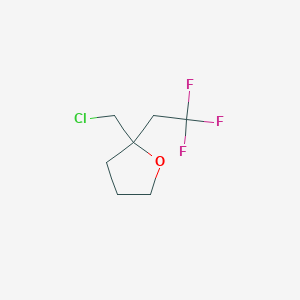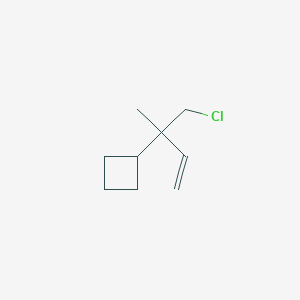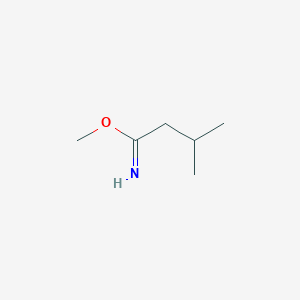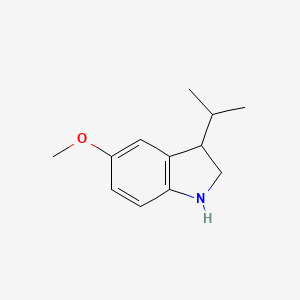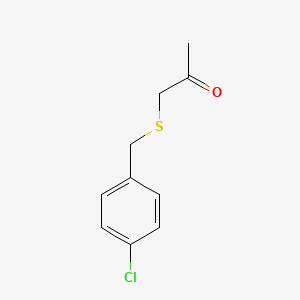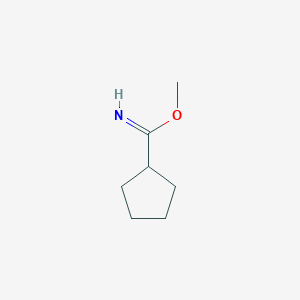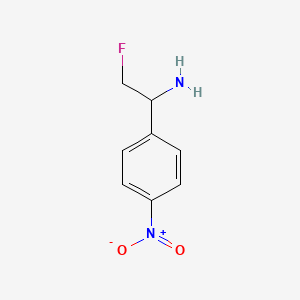![molecular formula C15H23ClO B13197233 ({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13197233.png)
({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene: is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a chloromethyl and an ethylpentyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol with 3-chloromethyl-3-ethylpentanol in the presence of a strong acid catalyst. The reaction proceeds via an etherification mechanism, where the hydroxyl group of benzyl alcohol reacts with the chloromethyl group of 3-chloromethyl-3-ethylpentanol, forming the desired ether linkage.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.
化学反応の分析
Types of Reactions:
Oxidation: ({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: The chloromethyl group in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the chlorine atom, forming new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Hydroxyl derivatives, amine derivatives
科学的研究の応用
Chemistry: In organic synthesis, ({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene serves as a versatile intermediate for the preparation of more complex molecules
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of interest in medicinal chemistry. Researchers explore its potential as a building block for drug development, particularly in designing molecules with specific biological targets.
Medicine: In medicinal research, this compound derivatives are investigated for their potential therapeutic properties. These studies focus on their efficacy in treating diseases and their interactions with biological systems.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and resins with specific properties, enhancing their performance in various applications.
作用機序
The mechanism by which ({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes, influencing biological pathways and resulting in desired therapeutic effects.
類似化合物との比較
Benzyl chloride: Similar in structure but lacks the ethylpentyl group.
Ethylbenzene: Contains an ethyl group attached to the benzene ring but lacks the chloromethyl group.
Chloromethylbenzene: Contains a chloromethyl group attached to the benzene ring but lacks the ethylpentyl group.
Uniqueness: ({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene is unique due to the presence of both chloromethyl and ethylpentyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its simpler analogs.
特性
分子式 |
C15H23ClO |
|---|---|
分子量 |
254.79 g/mol |
IUPAC名 |
[3-(chloromethyl)-3-ethylpentoxy]methylbenzene |
InChI |
InChI=1S/C15H23ClO/c1-3-15(4-2,13-16)10-11-17-12-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 |
InChIキー |
GHCGCNBBOCRQJC-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(CCOCC1=CC=CC=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


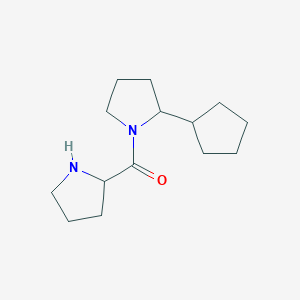
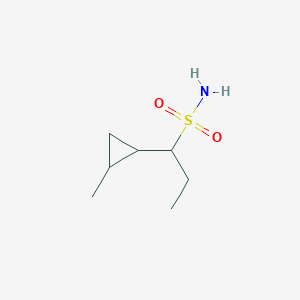
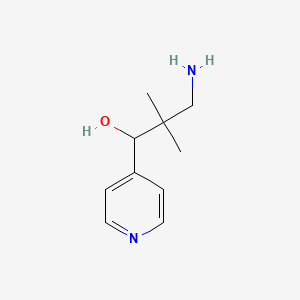
![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B13197172.png)
